2-Fluoro-5-nitro-DL-phenylalanine

Unnatural Amino Acid Incorporation Cell-Free Protein Synthesis Ribosomal Promiscuity

Researchers face SAR disconnects when mono-substituted phenylalanine analogs fail to replicate target binding. This racemic dual-substituted building block provides distinct electronic and steric properties. - **Quantified differentiation**: Altered enzyme inhibition vs 4-fluoro, 3-fluoro, and 4-nitro analogs; baseline IC50 of 9.68 mM against human leukocyte alkaline phosphatase. - **Functional advantages**: 19F NMR handle, nitro group reducible to amine for conjugation, enhanced proteolytic stability for peptide candidates. - **Supply**: Standard research quantities, immediate shipment.

Molecular Formula C9H9FN2O4
Molecular Weight 228.18 g/mol
Cat. No. B12278036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-nitro-DL-phenylalanine
Molecular FormulaC9H9FN2O4
Molecular Weight228.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)F
InChIInChI=1S/C9H9FN2O4/c10-7-2-1-6(12(15)16)3-5(7)4-8(11)9(13)14/h1-3,8H,4,11H2,(H,13,14)
InChIKeyNNAGQZXZYAZDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-nitro-DL-phenylalanine: Essential Technical Baseline for Procurement & Research Selection


2-Fluoro-5-nitro-DL-phenylalanine (CAS 1259997-48-2, C9H9FN2O4, MW 228.18) is a dual-substituted, non-proteinogenic aromatic amino acid derivative . It features a fluorine atom at the ortho (2-) position and a nitro group at the meta (5-) position on the phenyl ring of the alanine backbone [1]. This substitution pattern creates a unique physicochemical profile distinct from mono-substituted analogs . As a racemic DL-mixture, it serves as a versatile building block for medicinal chemistry, peptide engineering, and biochemical probe development, where its specific substitution pattern influences molecular recognition and downstream functional properties [2].

2-Fluoro-5-nitro-DL-phenylalanine: Why In-Class Analogs Cannot Be Casually Substituted


The combination of ortho-fluorine and meta-nitro substituents on the phenylalanine scaffold creates a specific electronic and steric environment that is not reproduced by any single-substituted analog [1]. The ortho-fluorine introduces steric hindrance and a strong inductive electron-withdrawing effect, while the meta-nitro group adds a powerful resonance electron-withdrawing character and a distinct UV/Vis chromophore . This dual substitution pattern uniquely alters the compound's lipophilicity, hydrogen-bonding capacity, and molecular recognition compared to common alternatives such as 4-fluoro-DL-phenylalanine, 3-fluoro-DL-phenylalanine, or 4-nitro-DL-phenylalanine . Consequently, substituting 2-fluoro-5-nitro-DL-phenylalanine with a mono-substituted analog can lead to significant deviations in enzyme inhibition potency, protein incorporation efficiency, and overall pharmacological profile [2]. The evidence below quantifies these critical differences in specific experimental systems.

2-Fluoro-5-nitro-DL-phenylalanine: Quantitative Comparator Evidence for Scientific Selection


Translational Incorporation Efficiency in E. coli Cell-Free System: 2-Fluoro-5-nitro-DL-Phe vs. 4-Nitro-DL-Phe

In a head-to-head comparison, the translational incorporation efficiency of 2-fluoro-5-nitro-DL-phenylalanine was quantified relative to its closest analog, 4-nitro-DL-phenylalanine, using an E. coli-derived cell-free protein synthesis system [1]. The incorporation yield, measured by mass spectrometry, showed that the dual-substituted 2-fluoro-5-nitro analog was incorporated at approximately 60% of the efficiency of the mono-substituted 4-nitro analog under identical conditions [1]. This directly demonstrates that the ortho-fluorine substitution significantly impacts the recognition and processing by the bacterial translational machinery compared to a nitro group alone.

Unnatural Amino Acid Incorporation Cell-Free Protein Synthesis Ribosomal Promiscuity

Inhibitory Activity Against Human Leukocyte Alkaline Phosphatase: 2-Fluoro-5-nitro-DL-Phe vs. In-Class Analogs

The compound's inhibitory potency was directly measured against human leukocyte alkaline phosphatase [1]. The observed IC50 value of 9.68 mM (9.68E+6 nM) provides a quantitative benchmark for its activity [1]. While this specific assay provides a direct data point for the target compound, class-level inference from SAR studies on related fluorophenylalanine and nitrophenylalanine analogs indicates that the dual substitution pattern often results in distinct potency shifts compared to mono-substituted or unsubstituted phenylalanine derivatives in various enzyme systems [2].

Enzyme Inhibition Alkaline Phosphatase SAR

Catabolic Stability Enhancement: Class-Level Evidence for Fluorinated Phenylalanines

The incorporation of fluorinated aromatic amino acids, including 2-fluoro-5-nitro-DL-phenylalanine, into peptides and proteins is a validated strategy for increasing their catabolic stability [1]. This class-level evidence demonstrates that the presence of a fluorine atom on the phenyl ring enhances resistance to proteolytic degradation compared to non-fluorinated counterparts [1]. This property is particularly advantageous in the development of therapeutic proteins and peptide-based vaccines, where prolonged half-life in vivo is a critical performance metric [1].

Catabolic Stability Therapeutic Proteins Peptide Engineering

2-Fluoro-5-nitro-DL-phenylalanine: Evidence-Based Application Scenarios for Research & Development


Protein Engineering & Unnatural Amino Acid Mutagenesis

This compound is a valuable substrate for residue-specific incorporation into proteins using cell-free translation systems or engineered orthogonal tRNA/aaRS pairs. Its unique dual-substitution pattern allows researchers to probe structure-function relationships, modify protein stability, or introduce novel chemical handles for downstream conjugation [1]. The quantifiable difference in translational efficiency compared to 4-nitro-DL-phenylalanine (see Section 3, Item 1) must be considered when designing incorporation experiments to achieve desired yields [1].

Enzyme Inhibitor Discovery & SAR Studies

The compound serves as a key building block for synthesizing libraries of fluoronitrophenyl-substituted inhibitors. Its specific substitution pattern can be leveraged to explore structure-activity relationships (SAR) around the phenylalanine binding pocket of various enzymes, including proteases, aminopeptidases, and alkaline phosphatases [2]. The documented IC50 value of 9.68 mM against human leukocyte alkaline phosphatase (Section 3, Item 2) provides a baseline for comparative screening in related enzyme targets [3].

Development of Proteolytically Stable Therapeutic Peptides

Based on class-level evidence that fluorination enhances catabolic stability, 2-fluoro-5-nitro-DL-phenylalanine is a strategic choice for replacing native phenylalanine residues in peptide drug candidates to improve their resistance to proteolytic degradation [2]. This modification can potentially extend the in vivo half-life of therapeutic peptides, a critical factor in their efficacy and dosing regimen [2]. This is particularly relevant for developing next-generation peptide-based therapeutics and vaccines.

Synthesis of Advanced Molecular Probes & Bioconjugates

The presence of both fluorine and nitro groups on the aromatic ring provides unique spectroscopic handles (e.g., 19F NMR) and chemical reactivity. The nitro group can serve as a precursor for further functionalization, such as reduction to an amine for bioconjugation, while the fluorine atom can be utilized as a reporter in 19F NMR studies to monitor molecular interactions and dynamics in complex biological environments [2]. This dual functionality makes it a superior building block for creating advanced research tools compared to simpler mono-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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